N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Description
N-(4-Methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenyl group attached to the acetamide nitrogen and a piperazine ring substituted with a 2-methylphenyl group. This compound belongs to a class of molecules designed to modulate biological targets such as matrix metalloproteinases (MMPs), serotonin/dopamine receptors, or antimicrobial pathways, depending on structural modifications .
Key structural features:
- Acetamide core: Provides hydrogen-bonding capacity via the carbonyl and NH groups.
- 4-Methoxyphenyl group: Enhances lipophilicity and influences electronic properties through the methoxy substituent.
- 4-(2-Methylphenyl)piperazine: The 2-methylphenyl group introduces steric effects and modulates receptor binding compared to other arylpiperazines.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-5-3-4-6-19(16)23-13-11-22(12-14-23)15-20(24)21-17-7-9-18(25-2)10-8-17/h3-10H,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHCWGOWRPEZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328795 | |
| Record name | N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
406929-41-7 | |
| Record name | N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with 4-methoxyphenyl and 2-methylphenyl groups using appropriate halides and catalysts.
Acetylation: The final step involves the acetylation of the substituted piperazine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific targets.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in the substituents on the piperazine ring and the aryl group attached to the acetamide . Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Analogs
*Calculated based on molecular formula.
Key Observations :
- Piperazine Substituent Effects: Electron-donating groups (e.g., 2-methylphenyl, 4-methoxyphenyl) enhance basicity and receptor affinity in serotonin/dopamine receptor ligands .
- Acetamide Aryl Group :
Pharmacological Comparisons
Anticancer and Anti-Inflammatory Activity:
- The target compound’s structural analogs, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide , exhibit potent anticancer activity (IC₅₀ < 10 µM) against HCT-116 and MCF-7 cell lines .
- 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 28) shows anti-inflammatory activity by inhibiting MMP-9 (IC₅₀ = 2.3 µM) .
Antimicrobial Activity:
- Piperazine-acetamide derivatives with benzo[d]thiazole sulfonyl groups (e.g., Compound 47 in ) demonstrate broad-spectrum antibacterial activity (MIC = 4–8 µg/mL against S. aureus).
Anticonvulsant Activity:
- N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12) reduces seizure duration by 60% in rodent models , suggesting that methylpiperazine analogs may have CNS applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
